molecular formula C8H13ClF3N B2719558 RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE CAS No. 2089246-54-6

RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE

Cat. No.: B2719558
CAS No.: 2089246-54-6
M. Wt: 215.64
InChI Key: PASQNUWYVXKKRW-LEUCUCNGSA-N
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Description

RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE is a bicyclic pyrrolidine derivative with a trifluoromethyl (-CF₃) substituent at the 3a position and a hydrochloride salt form. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

(3aR,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-2-6(7)4-12-5-7;/h6,12H,1-5H2;1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASQNUWYVXKKRW-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2(C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@]2(C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. The purification process typically involves recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ring structure or remove specific substituents.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group, which is known to enhance the stability and reactivity of organic molecules. The presence of this group can influence the biological activity and solubility of the compound, making it a valuable candidate for various applications.

Medicinal Chemistry

RAC-(3AR,6AR)-3A-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride has shown potential in medicinal chemistry, particularly in drug development. Its structural analogs have been investigated for their antimicrobial properties. For example, similar trifluoromethylated compounds have demonstrated significant antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antimicrobial Activity

  • Compounds Tested : Various derivatives of quinoline and oxadiazole containing trifluoromethyl groups.
  • Results : Compounds with electron-withdrawing groups exhibited enhanced antibacterial properties, with some showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .

Agrochemicals

The unique properties of this compound make it suitable for applications in agrochemicals. The trifluoromethyl group can enhance the efficacy of pesticides and herbicides by improving their stability and reducing volatility.

Research Insights

  • Efficacy : Studies indicate that trifluoromethylated compounds can improve the performance of agrochemical formulations by increasing their persistence in the environment.
  • Development : Ongoing research aims to develop new formulations that leverage these properties for better crop protection.

Materials Science

In materials science, compounds like this compound are explored for their potential as building blocks in the synthesis of novel materials. Their unique structural characteristics can lead to the development of advanced polymers and composites.

Applications in Polymer Chemistry

  • Polymer Synthesis : The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties due to the presence of the trifluoromethyl group.
  • Nanocomposites : Research is ongoing into using such compounds to create nanocomposites with improved electrical and thermal conductivity.

Summary Table of Applications

Application AreaKey FindingsFuture Directions
Medicinal ChemistrySignificant antimicrobial activity observedFurther exploration of structure-activity relationships
AgrochemicalsEnhanced efficacy in pesticide formulationsDevelopment of new agrochemical products
Materials SciencePotential for novel polymer synthesisInvestigation into nanocomposite applications

Mechanism of Action

The mechanism of action of RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Analogs and Properties

Compound Name CAS No. Molecular Formula Molecular Weight Substituent/Functional Group Key Characteristics
Target Compound : RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE Not provided C₈H₁₂F₃N·HCl (inferred) ~215.6 (estimated) -CF₃, HCl salt High lipophilicity, improved solubility due to salt form, potential CNS activity
rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid 1212067-49-6 C₈H₁₃NO₂ 155.19 -COOH (carboxylic acid) Polar, hydrogen-bonding capability, likely lower membrane permeability
rac-(3aR,4R,6aS)-4-methoxy-octahydrocyclopenta[c]pyrrole 2174000-23-6 C₈H₁₅NO 141.21 -OCH₃ (methoxy) Moderate lipophilicity, electron-donating group, potential for metabolic oxidation
rac-(3aR,6aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid, cis 2137568-86-4 C₂₃H₂₃NO₄ 377.44 -COO(Fmoc), -COOH Bulky protecting group (Fmoc), steric hindrance, used in peptide synthesis

Functional Group Impact Analysis

  • Trifluoromethyl (-CF₃) :

    • Enhances metabolic stability by resisting oxidative degradation.
    • Increases lipophilicity (logP ~2.5–3.5 estimated), favoring blood-brain barrier penetration.
    • Electron-withdrawing nature may reduce basicity of the pyrrolidine nitrogen compared to methoxy analogs .
  • Carboxylic Acid (-COOH) :

    • Introduces polarity (logP ~0.5–1.5), reducing passive diffusion but improving water solubility.
    • May form salts or participate in ionic interactions, useful in prodrug design .
  • Methoxy (-OCH₃): Balances lipophilicity (logP ~1.0–2.0) and solubility.
  • Fmoc-Protected Carboxylic Acid :

    • Designed for solid-phase synthesis, enabling selective deprotection.
    • High molecular weight and steric bulk limit in vivo applications but are valuable in research settings .

Research Findings and Implications

Pharmacokinetic Considerations

  • The hydrochloride salt of the target compound likely exhibits higher aqueous solubility (>50 mg/mL estimated) compared to the free base, enhancing oral bioavailability.
  • Trifluoromethylated analogs are reported to have longer half-lives (t₁/₂ > 6 hours in preclinical models) due to reduced CYP-mediated metabolism .

Limitations and Challenges

  • Direct comparisons are hindered by the absence of explicit data on the target compound’s synthesis, stability, or biological activity.
  • The fluorenylmethoxycarbonyl (Fmoc) derivative (CAS 2137568-86-4) is impractical for therapeutic use due to its size but highlights the versatility of the core structure .

Biological Activity

RAC-(3AR,6AR)-3A-(Trifluoromethyl)-Octahydrocyclopenta[C]Pyrrole Hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Registry Number : 131637466
  • Molecular Formula : C8H12ClF3N2

Research into the biological activity of pyrrole derivatives, including this compound, indicates several potential mechanisms:

  • Antioxidant Activity : Pyrrole derivatives have been shown to exhibit antioxidant properties, which may help in protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .
  • Neuroprotective Effects : In studies involving PC12 cells (a model for neuronal function), compounds similar to RAC-(3AR,6AR)-3A have demonstrated the ability to protect against neurotoxic agents like 6-hydroxydopamine (6-OHDA). These compounds reduced lipid peroxidation and intracellular reactive oxygen species (ROS) levels, suggesting a protective role against neuronal cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress in neuronal cells
NeuroprotectionPrevented cell death induced by 6-OHDA
Lipid PeroxidationDecreased malondialdehyde (MDA) levels
ROS ModulationLowered intracellular ROS levels

Study 1: Neuroprotective Effects on PC12 Cells

In a controlled study, PC12 cells were pre-treated with varying concentrations of RAC-(3AR,6AR)-3A and subsequently exposed to 6-OHDA. The results indicated that pre-treatment with the compound significantly reduced cell apoptosis and improved cell viability compared to untreated controls.

  • Methodology : Cells were treated with concentrations ranging from 0.1 to 5 μM for 24 hours before exposure to 100 μM 6-OHDA.
  • Findings : Cell viability was preserved at higher concentrations of the compound, while apoptosis markers decreased significantly.

Table 2: Apoptosis Analysis in PC12 Cells

Treatment ConditionEarly Apoptotic Cells (%)Late Apoptotic Cells (%)
Control0.815.33
6-OHDA Treatment15.1531.95
Pre-treated with RAC CompoundReduced significantlyReduced significantly

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of RAC-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride?

  • Methodological Approach :

  • Reaction Conditions : Use palladium-catalyzed cross-coupling reactions (e.g., with Pd(PPh₃)₄) for stereochemical control .
  • Functional Group Manipulation : Employ oxidation (e.g., KMnO₄ for ketone formation) or reduction (e.g., NaBH₄ for alcohol derivatives) based on intermediate requirements .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate enantiomers, given the compound’s fused bicyclic structure .
    • Key Considerations : Monitor reaction progress via TLC and adjust pH/temperature to minimize side products.

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Structural Elucidation :

  • X-ray Crystallography : Resolve absolute configuration of the cyclopenta-pyrrole fused ring system .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in the octahydro framework (e.g., coupling constants for axial vs. equatorial trifluoromethyl groups) .
    • Purity Assessment :
  • HPLC-MS : Use a C18 column with 0.1% TFA in acetonitrile/water to detect impurities <0.1% .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at -20°C in airtight, amber vials under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group.
  • Safety : Use gloveboxes for moisture-sensitive steps and consult ECHA guidelines for waste disposal .

Advanced Research Questions

Q. What pharmacological models are suitable for studying the biological activity of this compound?

  • In Vivo Models :

  • Discriminative Stimulus Assays : Compare dose-response curves in rats with PCP analogs (e.g., 3F-PCP) to assess NMDA receptor antagonism .
    • In Silico Screening :
  • Molecular Docking : Use Schrödinger Suite to model interactions with the GluN1 subunit of NMDA receptors, leveraging PubChem’s 3D conformer data .

Q. How can contradictory data on metabolic stability be resolved across studies?

  • Troubleshooting Steps :

  • Purity Verification : Reanalyze batches using GC-MS with deuterated internal standards to rule out degradation .
  • Species-Specific Metabolism : Compare hepatic microsomal assays (human vs. rodent) with CYP450 isoform inhibitors (e.g., ketoconazole for CYP3A4) .
    • Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., incubation time, buffer composition).

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT Calculations :

  • Reactivity Sites : Use Gaussian 16 to calculate Fukui indices for nucleophilic/electrophilic attack on the cyclopenta-pyrrole core .
    • Kinetic Modeling :
  • Transition State Analysis : Simulate energy barriers for trifluoromethyl group substitution using CP2K software .

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